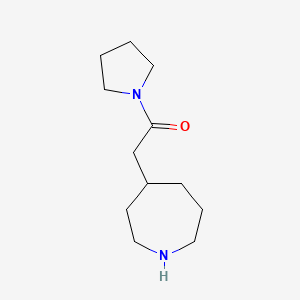
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features both azepane and pyrrolidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the formation of the azepane and pyrrolidine rings followed by their coupling. Common synthetic routes may include:
Cyclization reactions: to form the azepane ring.
Reductive amination: or to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalytic hydrogenation: for ring formation.
Continuous flow reactors: to improve reaction efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may:
Bind to specific receptors: or enzymes, altering their activity.
Modulate signaling pathways: involved in various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring.
2-(Morpholin-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Contains a morpholine ring instead of azepane.
Uniqueness
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the azepane ring, which may impart different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
2-(azepan-4-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H22N2O/c15-12(14-8-1-2-9-14)10-11-4-3-6-13-7-5-11/h11,13H,1-10H2 |
Clé InChI |
LCVZDXWQCIJGNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)CC2CCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13242399.png)
amine](/img/structure/B13242408.png)
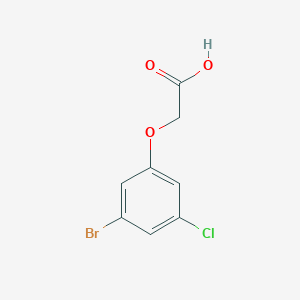

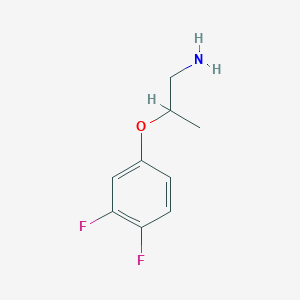
![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B13242429.png)
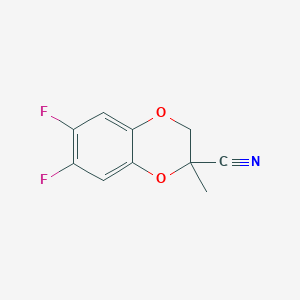
![2-{[3-(Methylamino)phenyl]methoxy}acetic acid](/img/structure/B13242448.png)
![2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13242453.png)
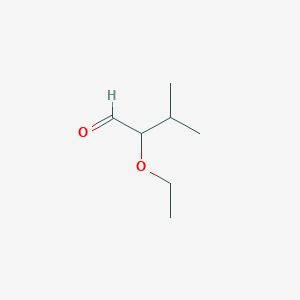
amine](/img/structure/B13242469.png)
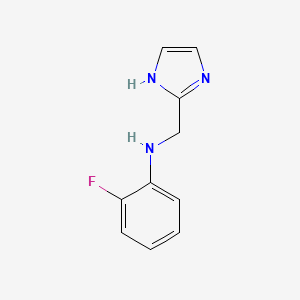
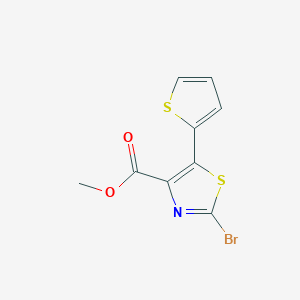
![7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13242486.png)
